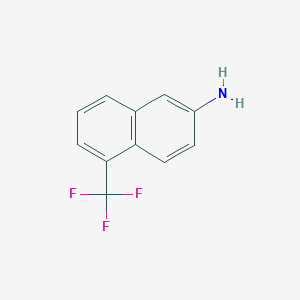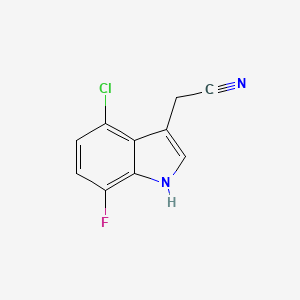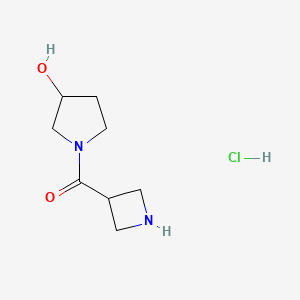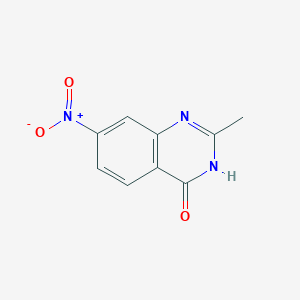
7,8-Dihydroxy-5-methoxy-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 7,8-Dihydroxy-5-méthoxy-2H-chromén-2-one est un dérivé de la coumarine, une classe de composés naturels connus pour leur large éventail d'activités biologiques. Ce composé se caractérise par la présence de groupes hydroxy et méthoxy sur la structure de la chromén-2-one, qui contribuent à ses propriétés chimiques et biologiques uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 7,8-Dihydroxy-5-méthoxy-2H-chromén-2-one implique généralement le clivage sélectif des ponts méthylène dans les coumarines méthoxylées naturelles. Une méthode courante utilise le tétraacétate de plomb pour l'acétoxylation du groupe méthylènedioxy . Le matériau de départ, souvent une coumarine naturelle comme la sabandine, est préparé à partir de sources facilement disponibles telles que les extraits de graines de persil et d'aneth .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas largement documentées. La synthèse suit généralement des principes similaires aux méthodes de laboratoire, en mettant l'accent sur la scalabilité et la rentabilité. L'utilisation de solvants et de catalyseurs verts est de plus en plus adoptée afin de minimiser l'impact environnemental .
Analyse Des Réactions Chimiques
Types de réactions
La 7,8-Dihydroxy-5-méthoxy-2H-chromén-2-one subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique généralement la conversion des groupes hydroxy en groupes carbonyle.
Réduction : Les réactions de réduction peuvent convertir les groupes carbonyle en groupes hydroxy.
Substitution : Le groupe méthoxy peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium et les agents réducteurs comme le borohydrure de sodium. Les réactions de substitution nécessitent souvent des catalyseurs comme le palladium sur carbone (Pd/C) et des solvants spécifiques pour faciliter la réaction .
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation des groupes hydroxy peut conduire à la formation de quinones, tandis que la réduction peut donner des dérivés dihydroxy .
Applications de la recherche scientifique
La 7,8-Dihydroxy-5-méthoxy-2H-chromén-2-one a un large éventail d'applications dans la recherche scientifique :
Chimie : Elle est utilisée comme élément de base pour la synthèse de molécules plus complexes.
Mécanisme d'action
Le mécanisme d'action de la 7,8-Dihydroxy-5-méthoxy-2H-chromén-2-one implique son interaction avec diverses cibles moléculaires et voies. Elle exerce ses effets principalement par la modulation des voies du stress oxydatif et de l'inflammation. Le composé peut inhiber l'activité des enzymes impliquées dans la production d'espèces réactives de l'oxygène (ROS), réduisant ainsi les dommages oxydatifs . De plus, elle peut moduler les voies de signalisation liées à la prolifération cellulaire et à l'apoptose, contribuant à ses propriétés anticancéreuses .
Applications De Recherche Scientifique
7,8-Dihydroxy-5-methoxy-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Mécanisme D'action
The mechanism of action of 7,8-Dihydroxy-5-methoxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways. It exerts its effects primarily through the modulation of oxidative stress and inflammation pathways. The compound can inhibit the activity of enzymes involved in the production of reactive oxygen species (ROS), thereby reducing oxidative damage . Additionally, it can modulate signaling pathways related to cell proliferation and apoptosis, contributing to its anticancer properties .
Comparaison Avec Des Composés Similaires
Composés similaires
6,7-Dihydroxy-5,8-diméthoxy-2H-chromén-2-one : Ce composé est similaire en structure mais possède des groupes méthoxy supplémentaires, ce qui peut modifier son activité biologique.
8-(2,3-Dihydroxy-3-méthylbutyl)-7-méthoxy-2H-chromén-2-one : Un autre dérivé avec des substituants différents qui affectent ses propriétés chimiques et biologiques.
Unicité
La 7,8-Dihydroxy-5-méthoxy-2H-chromén-2-one est unique en raison de son motif de substitution spécifique, qui confère une réactivité chimique et une activité biologique distinctes. Sa combinaison de groupes hydroxy et méthoxy permet des modifications chimiques et des interactions avec des cibles biologiques diverses, ce qui en fait un composé polyvalent dans la recherche et les applications industrielles .
Propriétés
Formule moléculaire |
C10H8O5 |
|---|---|
Poids moléculaire |
208.17 g/mol |
Nom IUPAC |
7,8-dihydroxy-5-methoxychromen-2-one |
InChI |
InChI=1S/C10H8O5/c1-14-7-4-6(11)9(13)10-5(7)2-3-8(12)15-10/h2-4,11,13H,1H3 |
Clé InChI |
BBGLRBGNYGPYSG-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C=CC(=O)OC2=C(C(=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2,7-Diazaspiro[4.4]nonane, 2-(3-pyridazinyl)-](/img/structure/B11894670.png)


![Spiro[cyclopropane-1,9'-fluoren]-2'-amine](/img/structure/B11894679.png)




